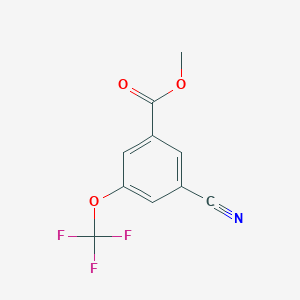
Benzene, 1-(2-bromoethenyl)-4-nitro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzene, 1-(2-bromoethenyl)-4-nitro- is an organic compound with the molecular formula C8H7BrNO2. This compound is characterized by the presence of a benzene ring substituted with a 2-bromoethenyl group and a nitro group at the 4-position. It is known for its applications in various fields of scientific research due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzene, 1-(2-bromoethenyl)-4-nitro- typically involves the bromination of styrene derivatives followed by nitration. One common method includes the bromination of styrene using N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide. The resulting 2-bromoethenylbenzene is then nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the 4-position.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like recrystallization and chromatography are common in industrial settings.
Types of Reactions:
Oxidation: Benzene, 1-(2-bromoethenyl)-4-nitro- can undergo oxidation reactions, typically resulting in the formation of corresponding carboxylic acids or aldehydes.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The bromine atom can be substituted by nucleophiles such as hydroxide ions, leading to the formation of phenolic compounds.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) or iron filings with hydrochloric acid (HCl).
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic medium.
Major Products:
Oxidation: Carboxylic acids or aldehydes.
Reduction: Amino derivatives.
Substitution: Phenolic compounds.
Scientific Research Applications
Benzene, 1-(2-bromoethenyl)-4-nitro- has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme-catalyzed reactions and as a probe in biochemical assays.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of anti-cancer and anti-inflammatory agents.
Industry: Utilized in the production of specialty chemicals and as a precursor for the synthesis of polymers and resins.
Mechanism of Action
The mechanism of action of Benzene, 1-(2-bromoethenyl)-4-nitro- involves its interaction with molecular targets through electrophilic aromatic substitution reactions. The nitro group, being an electron-withdrawing group, makes the benzene ring more susceptible to nucleophilic attack. The bromine atom can participate in halogen bonding, influencing the compound’s reactivity and interaction with biological molecules.
Comparison with Similar Compounds
Benzene, (2-bromoethenyl)-: Lacks the nitro group, making it less reactive in electrophilic aromatic substitution reactions.
Benzene, (2-bromoethyl)-: Contains an ethyl group instead of an ethenyl group, resulting in different reactivity and physical properties.
Nitrobenzene: Contains only a nitro group without the bromoethenyl substitution, leading to different chemical behavior.
Uniqueness: Benzene, 1-(2-bromoethenyl)-4-nitro- is unique due to the presence of both the 2-bromoethenyl and nitro groups, which confer distinct reactivity patterns and make it a valuable compound in synthetic organic chemistry and various research applications.
Properties
CAS No. |
13161-29-0 |
|---|---|
Molecular Formula |
C8H6BrNO2 |
Molecular Weight |
228.04 g/mol |
IUPAC Name |
1-[(E)-2-bromoethenyl]-4-nitrobenzene |
InChI |
InChI=1S/C8H6BrNO2/c9-6-5-7-1-3-8(4-2-7)10(11)12/h1-6H/b6-5+ |
InChI Key |
WUOJWZYDGWRQLI-AATRIKPKSA-N |
SMILES |
C1=CC(=CC=C1C=CBr)[N+](=O)[O-] |
Isomeric SMILES |
C1=CC(=CC=C1/C=C/Br)[N+](=O)[O-] |
Canonical SMILES |
C1=CC(=CC=C1C=CBr)[N+](=O)[O-] |
Pictograms |
Irritant |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2-{5-[(2-Chloro-5-methylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}ethyl)methylamine](/img/structure/B3046797.png)




![N-[(1-aminocyclohexyl)methyl]-3,5-dimethyl-1,2-oxazole-4-sulfonamide hydrochloride](/img/structure/B3046805.png)
![1-Oxa-3,7-diazaspiro[4.5]decan-2-one](/img/structure/B3046806.png)
![[3-(Trifluoromethyl)-1,2,4-oxadiazol-5-yl]acetonitrile](/img/structure/B3046807.png)






